molecular formula C19H19NOS B5766694 N-[(2-methoxynaphthalen-1-yl)methyl]-2-methylsulfanylaniline

N-[(2-methoxynaphthalen-1-yl)methyl]-2-methylsulfanylaniline

Cat. No.: B5766694
M. Wt: 309.4 g/mol
InChI Key: OWLBERZLONAUOM-UHFFFAOYSA-N
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Description

N-[(2-methoxynaphthalen-1-yl)methyl]-2-methylsulfanylaniline is an organic compound with a complex molecular structure It is characterized by the presence of a naphthalene ring substituted with a methoxy group and a methylsulfanyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxynaphthalen-1-yl)methyl]-2-methylsulfanylaniline typically involves a multi-step process. One common method includes the reaction of 2-bromoaniline with 1-ethynyl-2-methoxynaphthalene in the presence of palladium(II) chloride and copper(I) iodide as catalysts. The reaction is carried out in a mixture of dimethylformamide and triethylamine at elevated temperatures . The resulting product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent composition, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxynaphthalen-1-yl)methyl]-2-methylsulfanylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the naphthalene ring.

Scientific Research Applications

N-[(2-methoxynaphthalen-1-yl)methyl]-2-methylsulfanylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-methoxynaphthalen-1-yl)methyl]-2-methylsulfanylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxynaphthalen-1-yl)methyl]-2-methylsulfanylaniline is unique due to its specific substitution pattern on the naphthalene ring and the presence of both methoxy and methylsulfanyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]-2-methylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c1-21-18-12-11-14-7-3-4-8-15(14)16(18)13-20-17-9-5-6-10-19(17)22-2/h3-12,20H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLBERZLONAUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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